ethyl 1-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is a complex organic compound with a molecular formula of C₂₅H₃₀N₂O₆S. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and a piperidine ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety is typically synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the phenoxyacetyl group through esterification. The final step involves the coupling of the piperidine ring to the esterified intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetyl derivatives.
Scientific Research Applications
Ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal functions. The sulfonyl group can form covalent bonds with biological molecules, leading to alterations in their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar biological activities.
Sulfonyl-containing compounds: These compounds have a sulfonyl group and may undergo similar chemical reactions.
Piperidine derivatives: These compounds contain a piperidine ring and may have comparable pharmacokinetic properties.
The uniqueness of ethyl 1-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-2-32-25(29)20-13-16-26(17-14-20)24(28)18-33-21-9-11-22(12-10-21)34(30,31)27-15-5-7-19-6-3-4-8-23(19)27/h3-4,6,8-12,20H,2,5,7,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIXXMVAJFVTTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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